molecular formula C8H8O3S B8728285 4-Methoxy-3-sulfanylbenzoic acid CAS No. 67745-31-7

4-Methoxy-3-sulfanylbenzoic acid

Cat. No.: B8728285
CAS No.: 67745-31-7
M. Wt: 184.21 g/mol
InChI Key: ZXLTVSPLSCEBDO-UHFFFAOYSA-N
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Description

4-Methoxy-3-sulfamoylbenzoic acid (CAS No.: 20532-06-3) is a substituted benzoic acid derivative with a methoxy group (-OCH₃) at the para position and a sulfamoyl group (-SO₂NH₂) at the meta position of the aromatic ring. Its molecular formula is C₈H₈NO₅S, and it has a molecular weight of 231.229 g/mol . This compound is registered under multiple identifiers, including EC 847-678-1, DTXSID40368813, and ChEMBL ID CHEMBL1351374, indicating its relevance in chemical databases and pharmacological research. While the provided evidence focuses on the sulfamoyl variant, the comparative analysis below will prioritize structurally and functionally related compounds from the literature.

Properties

CAS No.

67745-31-7

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

4-methoxy-3-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-6-3-2-5(8(9)10)4-7(6)12/h2-4,12H,1H3,(H,9,10)

InChI Key

ZXLTVSPLSCEBDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxybenzoic acid with thiourea in the presence of a strong acid, followed by hydrolysis to yield the desired product . Another approach involves the use of 4-methoxybenzoyl chloride, which reacts with hydrogen sulfide in the presence of a base to form 4-Methoxy-3-sulfanylbenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong bases.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Methoxy-3-sulfanylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-sulfanylbenzoic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the methoxy group may influence the compound’s ability to interact with other molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

2-Methoxy-5-(methylsulfonyl)benzoic Acid (CAS 50390-76-6)

  • Structure : Methoxy at position 2, methylsulfonyl (-SO₂CH₃) at position 4.
  • Molecular Formula : C₉H₁₀O₅S.
  • This modification likely increases lipophilicity, impacting bioavailability and membrane permeability .

4-Chloro-3-sulfamoylbenzoic Acid

  • Structure : Chloro (-Cl) at position 4, sulfamoyl at position 3.
  • Molecular Formula: C₇H₆ClNO₄S.
  • Key Differences : The chloro substituent introduces strong electron-withdrawing effects, enhancing acidity (pKa ~1.5–2.5) compared to the methoxy group (electron-donating, pKa ~4.5–5.5). This difference influences solubility and reactivity in pharmaceutical synthesis .

Functional Analogues with Methoxy/Hydroxy Groups

3-Methoxy-4-hydroxybenzoic Acid

  • Structure : Methoxy at position 3, hydroxy (-OH) at position 4.
  • Molecular Formula : C₈H₈O₄.
  • Key Differences : The absence of a sulfur-containing group reduces molecular weight (167.03 g/mol) and alters electronic properties. The hydroxy group increases hydrogen-bonding capacity, enhancing solubility in polar solvents .

2-Hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic Acid

  • Structure : Hydroxy at position 2, tolylsulfonyl (-SO₂C₆H₄CH₃) at position 5.
  • Molecular Formula : C₁₄H₁₂O₅S.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-Methoxy-3-sulfamoylbenzoic acid 20532-06-3 C₈H₈NO₅S 231.229 -OCH₃ (4), -SO₂NH₂ (3) Pharmacological intermediates
2-Methoxy-5-(methylsulfonyl)BA 50390-76-6 C₉H₁₀O₅S 230.24 -OCH₃ (2), -SO₂CH₃ (5) Herbicide precursors
4-Chloro-3-sulfamoylbenzoic acid 35442-36-5 C₇H₆ClNO₄S 235.65 -Cl (4), -SO₂NH₂ (3) Diuretic synthesis
3-Methoxy-4-hydroxybenzoic acid 167.0336 (m/z) C₈H₈O₄ 167.03 -OCH₃ (3), -OH (4) Antioxidant studies

Limitations and Discrepancies

The provided evidence predominantly discusses sulfamoyl (-SO₂NH₂) and sulfonyl (-SO₂-) derivatives, while the query specifies sulfanyl (-SH). Future studies should explore the redox-sensitive properties and reactivity of -SH groups in analogous structures.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-3-sulfanylbenzoic acid, considering the reactivity of sulfanyl and methoxy groups?

  • Methodological Answer : Synthesis requires strategic protection of functional groups. The sulfanyl (-SH) group is prone to oxidation, so protection with trityl or acetyl groups is recommended during methoxylation. For example, a stepwise approach could involve:

Sulfanylation via nucleophilic substitution using thiourea or NaSH under inert conditions.

Methoxylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Deprotection of the sulfanyl group under mild acidic conditions (e.g., dilute HCl).
Retrosynthetic tools like AI-powered synthesis planners (as described in ) can predict feasible routes by leveraging databases like Reaxys .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, sulfanyl at C3). Compare shifts with analogs like 3-Chloro-4-(methylsulfanyl)benzoic acid () .
  • IR Spectroscopy : Detect O-H (carboxylic acid, ~2500-3300 cm⁻¹), S-H (~2550 cm⁻¹; weak if protected), and C-O (methoxy, ~1250 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for C₈H₈O₃S: calculated 184.02, observed 184.01) .

Q. What are common stability issues encountered with this compound under varying storage conditions?

  • Methodological Answer : The sulfanyl group is highly sensitive to oxidation and moisture. Stability protocols derived from analogs ( ) suggest:
  • Storage : Under inert gas (N₂/Ar) at -20°C in amber vials.
  • Handling : Use antioxidants (e.g., BHT) in solution phases.
  • Incompatibilities : Avoid strong acids/bases (risk of demethylation) and oxidizing agents (e.g., H₂O₂) .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the biological activity of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. Resolve conflicts by:

Purity Validation : HPLC (≥95% purity) with UV/Vis detection (λ = 254 nm).

Standardized Assays : Replicate enzyme inhibition studies (e.g., COX-2) under controlled pH and temperature.

Stereochemical Analysis : Check for racemization via chiral chromatography, as seen in studies on 4-amino-5-chloro-2-methoxybenzoic acid derivatives () .

Q. What advanced computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., S-H vs. O-H) to predict regioselectivity in electrophilic substitutions.
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina.
  • Retrosynthetic Planning : Tools like Pistachio or Reaxys () identify viable precursors (e.g., 3-sulfanylbenzoic acid derivatives) .

Q. How do substituent electronic effects influence the acidity of this compound compared to its analogs?

  • Methodological Answer : The electron-donating methoxy group decreases acidity (pKa ~4.5), while the sulfanyl group (-SH, electron-withdrawing via conjugation) increases acidity (pKa ~2.8). Compare with:
CompoundpKa (Carboxylic Acid)Reference
4-Methoxybenzoic acid~4.5NIST Data
3-Sulfanylbenzoic acid~2.7Analogous to
Experimental determination via potentiometric titration in aqueous ethanol is recommended .

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